molecular formula C4H8FNO2S B12314071 Pyrrolidinesulfonyl fluoride

Pyrrolidinesulfonyl fluoride

Cat. No.: B12314071
M. Wt: 153.18 g/mol
InChI Key: NLCATURTOHFMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidinesulfonyl fluoride is an organic compound with the chemical formula C5H10FNO2S. It is a colorless liquid that is insoluble in water at room temperature. This compound is known for its strong acidity and its ability to react with acids, bases, and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidinesulfonyl fluoride can be synthesized through various methods. One common method involves the condensation reaction of butanone and fluorinated sulfoxide. The specific steps include reacting butanone and sulfoxide to form sulfoxide alcohol, which then reacts with fluorine gas to form this compound .

Another method involves a one-pot synthesis from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinesulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form other compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

Pyrrolidinesulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrrolidinesulfonyl fluoride involves its ability to react with specific amino acids or proteins. It acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: Pyrrolidinesulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications. Its ability to form stable covalent bonds with proteins also sets it apart from other sulfonyl fluoride derivatives .

Properties

Molecular Formula

C4H8FNO2S

Molecular Weight

153.18 g/mol

IUPAC Name

pyrrolidine-1-sulfonyl fluoride

InChI

InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2

InChI Key

NLCATURTOHFMNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)F

Origin of Product

United States

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